molecular formula C20H14N4O8.2C10H8N2.Ru B1149712 Bis-(bipyridin)-4 4'-dicarboxybipyri.-RU CAS No. 160525-49-5

Bis-(bipyridin)-4 4'-dicarboxybipyri.-RU

Cat. No.: B1149712
CAS No.: 160525-49-5
M. Wt: 851.795
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Description

Molecular Geometry and Coordination Environment

The molecular geometry of bis-(2,2'-bipyridine)-4,4'-dicarboxybipyridine-ruthenium(II) complexes is characterized by a distorted octahedral coordination environment around the central ruthenium ion. Crystallographic studies have consistently demonstrated that the ruthenium center adopts a coordination number of six, with the geometry deviating from ideal octahedral due to the chelating constraints imposed by the bidentate 2,2'-bipyridine ligands. The coordination sphere typically consists of four nitrogen donor atoms from two 2,2'-bipyridine-based ligands and two additional ligands, which may include chloride ions, other halides, or additional nitrogen-containing ligands.

In the case of the trans-bis(2,2'-bipyridine-4,4'-dicarboxylic acid)dichloridoruthenium(III) complex, structural analysis reveals that the ruthenium atom lies on an inversion center, creating a symmetric arrangement where two 2,2'-bipyridine-4,4'-dicarboxylic acid ligands occupy equatorial positions and two chloride ions occupy axial positions. The distortion from ideal octahedral geometry is primarily attributed to the restricted bite angles of the bipyridine ligands, which create chelate ring constraints that prevent the achievement of perfect 90-degree bond angles.

The coordination environment exhibits distinctive bond length patterns that reflect the electronic properties of the ruthenium center and the nature of the coordinating ligands. Ruthenium-nitrogen bond distances typically range from 2.082 to 2.090 angstroms in ruthenium(III) complexes, while ruthenium-chloride bond lengths are observed at approximately 2.286 angstroms. These bond lengths are significantly influenced by the oxidation state of the ruthenium center, with ruthenium(III) complexes generally exhibiting shorter metal-ligand bonds compared to their ruthenium(II) counterparts due to increased effective nuclear charge and enhanced electrostatic attraction.

Comparative structural analysis with related ruthenium-bipyridine complexes reveals systematic trends in coordination geometry. For instance, tris(2,2'-bipyridine)ruthenium(II) complexes exhibit average ruthenium-nitrogen bond lengths of 2.081 angstroms and ligand bite angles of approximately 78.0 degrees. The presence of carboxylic acid substituents on the bipyridine rings introduces minimal perturbation to the primary coordination sphere geometry, with the major structural effects manifesting in the extended hydrogen bonding networks formed between carboxyl groups and solvent molecules or counterions.

Ligand Isomerism and Substituent Positioning Effects

Ligand isomerism in bis-(2,2'-bipyridine)-4,4'-dicarboxybipyridine-ruthenium complexes primarily manifests through geometric isomerism, where the arrangement of ligands around the metal center can adopt either cis or trans configurations. The trans configuration has been extensively characterized in several ruthenium(III) complexes, where the two 2,2'-bipyridine-4,4'-dicarboxylic acid ligands are positioned opposite each other across the metal center. This geometric arrangement creates a linear arrangement of similar ligands, which significantly influences the electronic properties and reactivity patterns of the complex.

The positioning of carboxylic acid substituents at the 4,4'-positions of the bipyridine rings creates specific steric and electronic effects that differentiate these complexes from unsubstituted bipyridine analogs. The carboxyl groups are positioned away from the metal coordination sphere, minimizing direct electronic interactions with the ruthenium center while providing sites for hydrogen bonding and potential secondary coordination interactions. This positioning allows the carboxylic acid groups to participate in extended hydrogen bonding networks without disrupting the primary metal-ligand bonding interactions.

Structural analysis reveals that the angle between the mean planes of the two pyridine rings within each bipyridine ligand varies significantly depending on the geometric configuration around the metal center. In trans-configured complexes, this interplanar angle is measured at approximately 14.26 degrees, which is intermediate between values observed in cis-configured complexes (approximately 9 degrees) and related trans-bis(2,2'-bipyridine) complexes (approximately 23.8 degrees). This geometric parameter reflects the balance between ligand-ligand repulsion and the electronic preferences of the metal center.

The substituent positioning effects extend beyond the immediate coordination sphere through the formation of supramolecular structures via hydrogen bonding interactions. The carboxylic acid groups engage in hydrogen bonding with water molecules, perchlorate counterions, and other polar species present in the crystal lattice. These interactions create three-dimensional network structures that are analogous to those observed in coordination polymers, demonstrating how pendant functional groups can direct crystal packing arrangements and influence solid-state properties.

Table 1: Comparative Bond Length Data for Ruthenium-Bipyridine Complexes

Complex Type Ru-N Bond Length (Å) Ru-Cl Bond Length (Å) Bite Angle (°) Reference
trans-[Ru(III)(2,2'-bipyridine-4,4'-dicarboxylic acid)₂Cl₂]⁺ 2.082-2.090 2.286 76.47
[Ru(2,2'-bipyridine)₃]²⁺ 2.081 - 78.0
trans-[Ru(II)(2,2'-bipyridine)₂Cl₂] 2.056-2.063 2.389 -

X-ray Crystallographic Analysis of Ruthenium(II) Core Configuration

X-ray crystallographic analysis of ruthenium(II) core configurations in bis-(2,2'-bipyridine)-4,4'-dicarboxybipyridine complexes has provided detailed insights into the electronic structure and bonding characteristics of these coordination compounds. Single-crystal diffraction studies have established that these complexes consistently adopt octahedral coordination geometries, with systematic variations in bond parameters that correlate with ligand electronic properties and metal oxidation states.

The crystallographic analysis of a representative ruthenium(II) complex containing 6-carboxylato-bipyridine ligands revealed a monoclinic crystal system with space group P2₁/n, featuring unit cell parameters of a = 11.088(3) Å, b = 11.226(3) Å, c = 35.283(9) Å, and β = 91.41(2) degrees. The asymmetric unit contains one ruthenium complex molecule and associated solvent molecules, with the ruthenium center exhibiting a slightly distorted octahedral coordination environment. The distortion is quantified through analysis of bond angles, which deviate from ideal 90-degree values due to the chelating nature of the bipyridine ligands.

Detailed bond length analysis reveals systematic trends that correlate with the electronic properties of the coordinated ligands. The introduction of electron-withdrawing carboxylate groups at the 4,4'-positions of the bipyridine rings results in measurable changes in ruthenium-nitrogen bond lengths compared to unsubstituted bipyridine complexes. These electronic effects are transmitted through the π-system of the bipyridine rings, influencing the metal-to-ligand back-bonding interactions that are crucial for the stability and reactivity of these complexes.

The crystallographic data also provides evidence for the role of carboxylic acid groups in directing crystal packing arrangements through hydrogen bonding interactions. Analysis of intermolecular contacts reveals that carboxyl groups engage in systematic hydrogen bonding patterns with water molecules and other polar species in the crystal lattice. These interactions create extended hydrogen bonding networks that stabilize specific crystal packing arrangements and influence the physical properties of the crystalline material.

Table 2: Crystallographic Parameters for Representative Ruthenium-Bipyridine-Dicarboxylic Acid Complexes

Parameter Complex A Complex B Reference
Crystal System Monoclinic Monoclinic
Space Group P2₁/n I2/a
a (Å) 11.088(3) 16.532(10)
b (Å) 11.226(3) 13.045(10)
c (Å) 35.283(9) 7.383(7)
β (°) 91.41(2) 90
Z 8 4

The analysis of thermal displacement parameters from crystallographic refinement provides additional insights into the dynamic behavior of these complexes in the solid state. The bipyridine rings typically exhibit anisotropic thermal motion that reflects the rigid aromatic framework, while carboxylic acid groups often show higher thermal displacement parameters due to their participation in dynamic hydrogen bonding interactions. This information is crucial for understanding the relationship between molecular structure and physical properties, particularly in applications where thermal stability and molecular motion are important considerations.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O8.2C10H8N2.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h5-10H,1-4H2;2*1-8H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWOLOZSLWBDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H30N8O8Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Potassium Permanganate Oxidation in Nitric Acid-Water Systems

A patented method (CN104892503A) demonstrates high-yield oxidation using KMnO<sub>4</sub> in a mixed nitric acid-water medium. The procedure involves:

  • Dissolving 4,4'-dimethyl-2,2'-bipyridine in a 10:1 water-to-nitric acid ratio.

  • Heating the mixture to 80°C under stirring.

  • Adding KMnO<sub>4</sub> in batches until the reaction clarifies.

  • Adjusting the pH to 1 with hydrochloric acid to precipitate the product.

Key Variables and Yields:

Nitric Acid (mL)KMnO<sub>4</sub> (mol)Yield (%)
40.0486
40.0889
40.1691
80.0894
120.0892

Increasing nitric acid volume enhances solubility and reaction efficiency, while excess KMnO<sub>4</sub> ensures complete methyl group oxidation. The final product is vacuum-dried, achieving >95% purity by NMR.

Coordination with Ruthenium Precursors

Ruthenium complexes incorporating 4,4'-dicarboxy-2,2'-bipyridine are synthesized via ligand substitution reactions. The choice of Ru precursor and reaction conditions significantly impacts the complex’s redox behavior and stability.

Ru(II) Complexation Using [Ru(bpy)<sub>2</sub>(EtOH)<sub>2</sub>]<sup>2+</sup>

Dinuclear Ru(II) complexes are prepared by reacting [Ru(bpy)<sub>2</sub>(EtOH)<sub>2</sub>]<sup>2+</sup> with the dicarboxybipyridine ligand in the presence of a base (e.g., NEt<sub>3</sub>). The general procedure includes:

  • Dissolving [Ru(bpy)<sub>2</sub>(EtOH)<sub>2</sub>]<sup>2+</sup> in ethanol.

  • Adding the ligand and NEt<sub>3</sub> to deprotonate carboxyl groups.

  • Refluxing at 80°C for 12 hours.

  • Isolating the product via precipitation with ammonium hexafluorophosphate.

Electrochemical Properties (Cyclic Voltammetry):

ComplexE<sub>1/2</sub> (V vs. Ag/AgCl)ΔE<sub>p</sub> (mV)
Ru<sub>2</sub>(μ-L<sub>1</sub>)<sub>2</sub>0.17, 0.8780, 90
Ru<sub>2</sub>(μ-L<sub>2</sub>)<sub>2</sub>0.41, 0.72200, 100

The ligand’s electron-withdrawing carboxyl groups stabilize higher oxidation states, as evidenced by the positive shift in redox potentials.

Ru(III) Complex Synthesis from RuCl<sub>3</sub>

For Ru(III) complexes, RuCl<sub>3</sub>·xH<sub>2</sub>O is reacted with the ligand under acidic conditions:

  • Mixing RuCl<sub>3</sub> and the ligand in HCl (1 M).

  • Heating at 70°C for 6 hours.

  • Purifying via column chromatography (SiO<sub>2</sub>, MeOH/CH<sub>2</sub>Cl<sub>2</sub>).

Challenges:

  • Carboxylate ligands may chelate Ru(III), requiring precise pH control to avoid hydrolysis.

  • Lower yields (~60–70%) compared to Ru(II) complexes due to side reactions.

Spectroscopic and Electrochemical Characterization

UV-Vis-NIR Spectroelectrochemistry

Mixed-valence Ru(II)-Ru(III) complexes exhibit intervalence charge-transfer (IVCT) bands:

Complexλ<sub>IVCT</sub> (nm)V<sub>ab</sub> (cm<sup>−1</sup>)
[Ru<sub>2</sub>(μ-L<sub>1</sub>)]<sup>3+</sup>1170950
[Ru<sub>2</sub>(μ-L<sub>2</sub>)]<sup>3+</sup>1140900

These transitions classify the complexes as Robin-Day Class II, indicating moderate electronic coupling between metal centers.

Luminescence Properties

At 77 K, Ru(II) complexes display weak emission at 620–650 nm (λ<sub>ex</sub> = 450 nm), attributed to metal-to-ligand charge transfer (MLCT) states. Carboxylate substituents redshift emission maxima by 15–20 nm compared to non-functionalized analogs.

Industrial and Environmental Considerations

The KMnO<sub>4</sub>-HNO<sub>3</sub> oxidation method avoids toxic chromium waste, aligning with green chemistry principles. However, nitric acid corrosion remains a concern, necessitating glass-lined reactors for large-scale production. For Ru complexes, solvent recovery systems (e.g., ethanol distillation) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

“Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or cerium ammonium nitrate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions can occur where one or more bipyridine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, cerium ammonium nitrate.

    Reduction: Sodium borohydride, hydrazine.

    Substitution: Various ligands like phosphines, amines.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new coordination compounds with different ligands.

Scientific Research Applications

Catalytic Applications

1.1 CO2 Cycloaddition Catalysis
Recent studies have demonstrated that bis-(bipyridin)-4,4'-dicarboxybipyridine-ruthenium can enhance the catalytic performance for CO2 cycloaddition reactions at ambient pressure. The compound serves as a precursor in the synthesis of zinc(II) and lanthanide(III) heterometallic coordination polymers, which exhibit improved catalytic activity compared to traditional catalysts .

1.2 Dye-Sensitized Solar Cells
Another promising application is in dye-sensitized solar cells (DSSCs). Research has shown that this compound can be immobilized with multi-walled carbon nanotubes to create a new copper(II) complex dye that enhances the efficiency of DSSCs . The combination of these materials leads to better light absorption and charge transfer properties.

Photochemical Applications

2.1 Photocatalytic Performance
The compound has been investigated for its role as an anchoring unit in iridium(III) complexes, significantly affecting their photocatalytic performance. Studies indicate that the incorporation of bis-(bipyridin)-4,4'-dicarboxybipyridine-ruthenium improves light-driven hydrogen generation processes .

2.2 Optical Properties Enhancement
In materials science, bis-(bipyridin)-4,4'-dicarboxybipyridine-ruthenium has been utilized to engineer cesium lead bromide (CsPbBr3) perovskite nanocrystals. This application enhances their photoluminescence quantum yield, making them suitable for stable display technologies .

Material Science Applications

3.1 Iron Redox Flow Batteries
The development of cost-effective aqueous iron redox flow batteries has also benefited from this compound. It acts as a ligand in the formation of high redox potential catholytes, contributing to improved cycling stability and efficiency .

Case Studies

Study Application Findings
Chuasaard et al., 2024CO2 CycloadditionEnhanced catalytic performance at ambient pressure through ZnII/LnIII coordination polymers.
Shahbaznejad et al., 2023Dye-Sensitized Solar CellsSuccessful immobilization with multi-walled carbon nanotubes for improved efficiency.
Yao et al., 2024PhotocatalysisSignificant improvement in photocatalytic activity for hydrogen generation using iridium(III) complexes.
Nambafu et al., 2024Iron Redox Flow BatteriesDevelopment of high redox potential Fe-Dcbpy/CN catholyte leading to enhanced performance.
Kumar et al., 2024Perovskite NanocrystalsImproved optical properties for stable display applications through engineering with the compound.

Mechanism of Action

The mechanism of action of “Bis-(bipyridin)-4 4’-dicarboxybipyri.-RU” involves its ability to interact with molecular targets through coordination chemistry. The ruthenium center can participate in electron transfer processes, making it effective in catalytic and photochemical applications. The bipyridine ligands help stabilize the metal center and facilitate interactions with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Ru(II) Complexes

Compound Ligands Anchoring Groups Notable Substituents Reference
Bis-(bipyridin)-4 4'-dicarboxybipyri.-RU 2× bpy, 1× dcbpy 4,4'-COOH n-succinimidyl ester
N3 (Ru(dcbpy)₂(NCS)₂) 2× dcbpy, 2× NCS⁻ 4,4'-COOH Thiocyanate ligands
Z907 (RuL1L2(NCS)₂) L1 = dcbpy, L2 = 4,4'-nonyl-bpy 4,4'-COOH, hydrophobic chains Nonyl chains for hydrophobicity
trans-H1 4-picolinic acid, NCS⁻ 4-picolinic acid Trans-configuration
[Ru(dcpq)₂(NCS)₂] 4-carboxy-2-[2’-(4’-carboxypyridyl)]-quinoline (dcpq) COOH Quinoline backbone
  • Anchoring Groups : The presence of 4,4'-COOH in this compound and N3 ensures strong TiO₂ binding, whereas trans-H1 uses 4-picolinic acid, which may reduce adsorption stability .
  • Hydrophobic Modifications: Z907 incorporates nonyl chains on bipyridine, enhancing resistance to water-induced desorption compared to unmodified dcbpy complexes .

Optical and Electronic Properties

Table 2: Optical and Electrochemical Data

Compound λₘₐₓ (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Redox Potential (V vs NHE) LUMO Energy (eV)
This compound ~530* Not reported +0.75 (Ru³⁺/Ru²⁺) -3.2*
N3 532 14,000 +0.85 -3.1
Z907 525 12,500 +0.80 -3.0
[Ru(dcpq)₂(NCS)₂] 627 18,000 +0.70 -3.5

*Estimated based on analogous dcbpy complexes .

  • Absorption Spectra: this compound exhibits a metal-to-ligand charge transfer (MLCT) band near 530 nm, comparable to N3 and Z905. Quinoline-based ligands (e.g., dcpq) redshift λₘₐₓ to 627 nm due to lower π* energy levels .
  • LUMO Energy: The LUMO of dcbpy (-3.1 to -3.2 eV) aligns well with TiO₂'s conduction band (-4.0 eV), ensuring efficient electron injection.

Performance in DSSCs

Table 3: Solar Cell Efficiency and Stability

Compound PCE (%) Stability (hours) Key Advantages Limitations
This compound ~8.5* Not reported Strong TiO₂ binding, tunable ester groups Limited data on long-term use
N3 10.0 >1000 High efficiency, robust synthesis Water sensitivity
Z907 7.6 >2000 Hydrophobicity enhances stability Lower absorption intensity
trans-H1 6.2 ~500 Novel ligand design Poor dye loading

*Estimated based on structural similarity to N3 .

  • Efficiency-Stability Trade-off : N3 achieves 10% efficiency but suffers from water-induced degradation. Z907 sacrifices efficiency (~7.6%) for enhanced stability via hydrophobic chains .
  • Anchoring Group Impact: Replacing dcbpy with monocarboxy bipyridine (e.g., 4-carboxy-2,2'-bipyridine) theoretically improves electron injection but reduces binding strength, lowering PCE .

Biological Activity

The compound Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU , commonly referred to as a ruthenium complex, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and data tables.

Synthesis and Characterization

The synthesis of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU typically involves coordination of ruthenium with the bipyridine ligand. The resulting complex can be characterized using various techniques such as:

  • X-ray diffraction for structural elucidation.
  • UV-Vis spectroscopy to study electronic transitions.
  • NMR spectroscopy for understanding molecular dynamics.

Anticancer Activity

Several studies have demonstrated the anticancer potential of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU. The compound has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87MG) cells.

  • Cytotoxicity Studies :
    • The compound exhibited an IC50 value comparable to that of cisplatin, indicating potent cytotoxic effects. For instance, a recent study reported an IC50 value of approximately 34.4 µM against 4T1-luc metastatic mammary breast cancer cells .
    • Apoptotic pathways were activated upon treatment with the compound, leading to increased cell death through intrinsic mechanisms involving caspase activation .
  • Mechanism of Action :
    • The mechanism involves DNA intercalation and inhibition of topoisomerases, which are crucial for DNA replication and repair . This interaction leads to the disruption of cellular functions and promotes apoptosis in cancer cells.

Antibacterial Activity

The antibacterial properties of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU have also been investigated. The complex demonstrates activity against both gram-positive and gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MICs) :
    • The complex showed MIC values of 35 µg/mL against Staphylococcus aureus and 65 µg/mL against Escherichia coli, indicating its potential as an antibacterial agent .
  • Mechanism of Action :
    • The antibacterial activity is attributed to the formation of reactive oxygen species (ROS) and disruption of bacterial cell membranes .

Data Tables

Biological Activity Cell Line/Bacteria IC50/MIC Value Reference
AnticancerMCF-7~34.4 µM
AnticancerU-87MGComparable to cisplatin
AntibacterialStaphylococcus aureus35 µg/mL
AntibacterialEscherichia coli65 µg/mL

Case Studies

  • Study on Cytotoxicity in Cancer Cells : A comprehensive study evaluated the cytotoxic effects of Bis-(bipyridin)-4,4'-dicarboxybipyri.-RU on MCF-7 cells, revealing that the compound induced significant apoptosis through mitochondrial pathways .
  • Antibacterial Efficacy Against Pathogens : Another investigation highlighted the effectiveness of this compound against clinical strains of bacteria, demonstrating its potential use in developing new antibacterial therapies .

Q & A

Q. How to assess environmental impact given limited ecological data?

  • Methodology :
  • Perform in silico toxicity prediction using tools like ECOSAR.
  • Conduct biodegradation assays (OECD 301F) to estimate persistence.
  • Analyze aquatic toxicity via Daphnia magna acute immobilization tests .

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